molecular formula C20H18N2O5S B2426293 ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-85-7

ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2426293
CAS RN: 300828-85-7
M. Wt: 398.43
InChI Key: PWSLAQGKQAHEPI-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with a complex structure . It contains an isoindole group, which is a type of heterocycle . The compound also contains a thiophene group, which is a sulfur-containing ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared in one step from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane . The compound was then treated with various amines and hydrazines to afford the corresponding amino substituted products .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular weight of 363.376 . It contains an isoindole group, which is a type of heterocycle, and a thiophene group, which is a sulfur-containing ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with amines, hydrazines, and ambident 1,3-dinucleophiles to form phthaloylimino substituted propenoates and heterocyclic systems .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed synthetic methods for creating compounds with structures related to ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate. These methods aim to explore the antimicrobial and antioxidant properties of the synthesized compounds. For instance, Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their in vitro antimicrobial and antioxidant activities, finding that some compounds exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Anticancer Activity

The potential anticancer activity of novel heterocycles derived from precursors similar to this compound has been investigated. Abdel-Motaal et al. (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for the synthesis of new heterocycles, which showed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Development of Novel Heterocycles

The compound's structure serves as a precursor in the synthesis of various novel heterocycles, which are explored for their biological activities. For example, Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity, revealing the potential of these novel compounds in antimicrobial applications (Spoorthy et al., 2021).

Anti-Rheumatic Potential

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been studied, showing significant antioxidant, analgesic, and anti-rheumatic effects, highlighting the therapeutic potential of these compounds (Sherif & Hosny, 2014).

properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-2-27-20(26)16-13-8-5-9-14(13)28-17(16)21-15(23)10-22-18(24)11-6-3-4-7-12(11)19(22)25/h3-4,6-7H,2,5,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSLAQGKQAHEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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